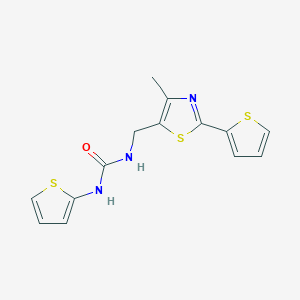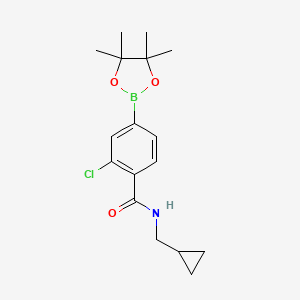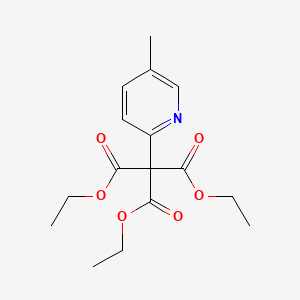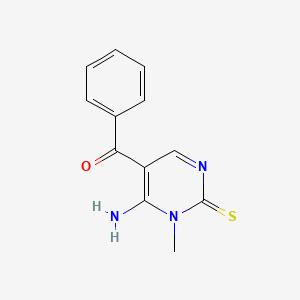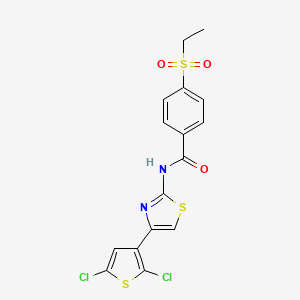
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide, also known as DTTB, is a small molecule inhibitor that has gained attention in recent years due to its potential as a therapeutic agent for a variety of diseases. This compound has been studied extensively for its mechanism of action and its effects on biochemical and physiological processes. In
Applications De Recherche Scientifique
Synthesis and Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides and benzene-sulfonamides, including derivatives similar to N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide, have been explored for their potential as selective class III agents for cardiac electrophysiological activity. These compounds have shown comparable potency to sematilide, a selective class III agent, indicating their potential in treating reentrant arrhythmias through in vitro and in vivo models (Morgan et al., 1990).
Bioactive Molecule Synthesis for Pharmacological Screening
Research has been conducted on synthesizing various substituted benzothiazoles, including those structurally related to this compound, for biological and pharmacological screening. These molecules have been evaluated for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, highlighting their broad potential in drug development (Patel et al., 2009).
Anticancer Agent Development
Compounds structurally related to this compound have been synthesized and evaluated for their anticancer properties. These studies focus on designing derivatives with potent pro-apoptotic activity against various cancer cell lines, indicating the compound's relevance in anticancer research (Yılmaz et al., 2015).
Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition
Research into compounds like this compound includes the exploration of their ability to inhibit phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are critical pathways in cancer development. These inhibitors have shown efficacy in vitro and in vivo, with modifications aimed at improving metabolic stability (Stec et al., 2011).
Antimicrobial and Antifungal Studies
The synthesis of derivatives and analogs of this compound has extended into studies evaluating their antimicrobial and antifungal effectiveness. These compounds have been tested against a range of Gram-positive and Gram-negative bacteria and fungi, including Candida albicans, identifying several with promising antimicrobial activity (Sych et al., 2019).
Propriétés
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3S3/c1-2-26(22,23)10-5-3-9(4-6-10)15(21)20-16-19-12(8-24-16)11-7-13(17)25-14(11)18/h3-8H,2H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAULIZPPYKTPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2446605.png)

![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2446608.png)
![3-[1-(Hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B2446612.png)

![3-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2446614.png)
![2-chloro-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide](/img/structure/B2446615.png)

